molecular formula C15H21F3N2O2S B5403799 1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5403799
M. Wt: 350.4 g/mol
InChI Key: BCCWJSDPVMHJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative that has shown promising results in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various biochemical pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes such as phosphodiesterase, which is involved in the regulation of various cellular processes. It has also been shown to modulate the activity of certain receptors such as serotonin receptors, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific targets in the body, making it an ideal tool for studying various biochemical pathways. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the field of research on 1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurological disorders. Another area of research is the exploration of the potential use of this compound as a diagnostic tool in medical imaging. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 1-butanesulfonyl chloride and 4-(3-trifluoromethyl)phenylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.

Scientific Research Applications

1-(Butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

1-butylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2S/c1-2-3-11-23(21,22)20-9-7-19(8-10-20)14-6-4-5-13(12-14)15(16,17)18/h4-6,12H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWJSDPVMHJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

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